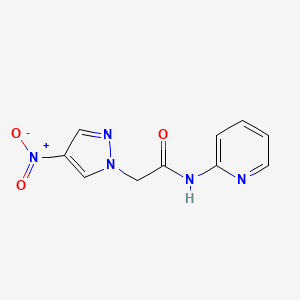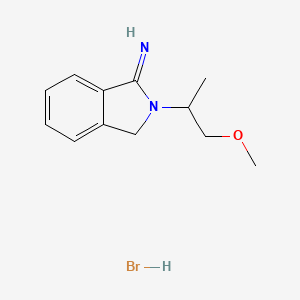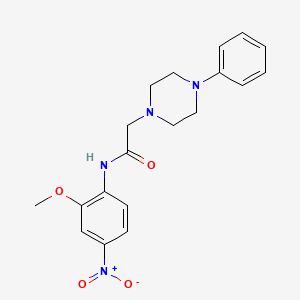![molecular formula C23H23N5O2 B4216761 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4216761.png)
5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Vue d'ensemble
Description
5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an allyloxyphenyl group, a methylphenyl group, and a triazolopyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the appropriate methyl ketone, followed by a series of reactions to introduce the allyloxyphenyl and methylphenyl groups. The key steps in the synthesis include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of a suitable precursor to form the triazolopyrimidine ring system.
Introduction of the Allyloxyphenyl Group: This is achieved through an allylation reaction, where an allyl group is introduced to the phenyl ring.
Attachment of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.
Biology: The compound has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs.
Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic applications. It may have potential as an anticancer agent, antimicrobial agent, or in the treatment of other diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound can bind to and inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Apoptosis Induction: The compound may induce programmed cell death (apoptosis) in certain cell types, which is particularly relevant in the context of cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor and anticancer agent.
2-Methylpyrazolo[1,5-a]pyrimidine:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the allyloxyphenyl and methylphenyl groups, which confer distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets, improve its stability, and provide unique reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-(2-prop-2-enoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-13-30-19-12-8-6-10-17(19)21-20(16(3)26-23-24-14-25-28(21)23)22(29)27-18-11-7-5-9-15(18)2/h4-12,14,21H,1,13H2,2-3H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKCCCIDBNIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-amino-8,8-dimethyl-5-(4-morpholinyl)-N-1-naphthyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4216682.png)
![N-[2-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4216688.png)
![METHYL 4-({2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B4216693.png)

![1-ethyl-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4216717.png)

![N,N'-1,3-phenylenebis[3-(5-ethyl-2-furyl)propanamide]](/img/structure/B4216727.png)
![6-bromo-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4216729.png)
![N-(2-chlorophenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B4216737.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4216749.png)
![N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide](/img/structure/B4216760.png)
![(2,2-dimethyl-3-morpholin-4-ylpropyl)methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amine](/img/structure/B4216770.png)
